4-ETHOXY-N-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE
Overview
Description
4-ETHOXY-N-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a nitro group, and a trifluoromethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Nitro and Trifluoromethyl Groups: These groups are introduced via nitration and trifluoromethylation reactions, respectively.
Attachment of the Ethoxy Group: This step involves the reaction of the intermediate compound with ethyl iodide in the presence of a base.
Final Coupling Reaction: The final step involves coupling the functionalized piperazine with benzamide derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Amines: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-ETHOXY-N-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl Isocyanate: Shares the nitro group and aromatic structure.
Trifluoromethylated Piperazines: Similar in having the trifluoromethyl group and piperazine ring.
Ethoxybenzamides: Compounds with the ethoxy group and benzamide structure.
Uniqueness
4-ETHOXY-N-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBOTHIOYL}BENZAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity.
Properties
IUPAC Name |
4-ethoxy-N-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carbothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O4S/c1-2-32-16-6-3-14(4-7-16)19(29)25-20(33)27-11-9-26(10-12-27)17-8-5-15(21(22,23)24)13-18(17)28(30)31/h3-8,13H,2,9-12H2,1H3,(H,25,29,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUMEDJKIVUXAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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